Marcanine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marcanine a, also known as griffiazanone b, belongs to the class of organic compounds known as benzoquinolines. These are organic compounds containing a benzene fused to a quinoline ring system. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Electrochemistry and Cytotoxicity
Marcanine A has been investigated for its electrochemical properties and cytotoxicity. Jacobs et al. (2015) studied its structure-toxicity relationship by synthesizing various derivatives and testing their activity. One derivative demonstrated higher activity than this compound itself, indicating potential in developing more effective compounds (Jacobs et al., 2015).
Isolation and Structure Analysis
This compound was isolated from Polyalthia plagioneura, as detailed by Liu et al. (2010). They performed extensive structural analysis using NMR and X-ray diffraction, finding it effective against several human tumor cell types (Liu et al., 2010).
Antimalarial Activity
Photoelectrocyclization Reactions
Yin et al. (2020) explored the transformation of acrylamide naphthoquinones into aza-anthraquinones, including this compound, through photoelectrocyclization reactions. This process is significant for producing a range of derivatives with potential antibacterial activity (Yin et al., 2020).
Cytotoxicity and Potential Cancer Chemoprevention
This compound's cytotoxic properties have implications in cancer research. For instance, Thienthiti et al. (2017) investigated compounds from Goniothalamus marcanii Craib, including this compound, for their cytotoxic effects on various human tumor cell lines, underscoring its potential in cancer chemoprevention (Thienthiti et al., 2017).
properties
CAS RN |
157463-84-8 |
---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H9NO3/c1-7-6-10(16)15-12-11(7)13(17)8-4-2-3-5-9(8)14(12)18/h2-6H,1H3,(H,15,16) |
InChI Key |
GYAHTYNHCVTZOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O |
melting_point |
249-251°C |
physical_description |
Solid |
synonyms |
griffiazanone B marcanine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.